(Chloromethyl)(o-tolyl)sulfane
Description
Contextualizing Organosulfur Chemistry in Modern Synthesis
Organosulfur chemistry, the study of the synthesis and properties of organic compounds containing sulfur, is a cornerstone of modern chemical science. wikipedia.org These compounds are not only abundant in nature but are also integral to numerous industrial and pharmaceutical applications. ucl.ac.ukjmchemsci.com The unique electronic properties of sulfur, which it shares with other chalcogens like oxygen, allow for a diverse range of chemical transformations and molecular architectures. wikipedia.org Organosulfur compounds are found in essential amino acids like cysteine and methionine, life-saving antibiotics such as penicillin, and even in fossil fuels, where their removal is a critical industrial process. wikipedia.org The versatility of sulfur-containing functional groups makes them invaluable tools for synthetic chemists, enabling the construction of complex molecules with significant biological and material properties. jmchemsci.comnih.gov
The field of organosulfur chemistry has seen a continuous evolution, with ongoing research focused on developing novel synthetic methodologies and exploring the unique reactivity of these compounds. ucl.ac.uk The ability of sulfur to exist in various oxidation states leads to a rich and diverse chemistry, providing access to a wide array of functional groups, including thiols, sulfides, disulfides, sulfoxides, and sulfones. nih.govwiley.com This versatility has cemented the role of organosulfur compounds as indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov
Overview of Halomethyl Sulfanes in Synthetic Methodologies
Within the broad class of organosulfur compounds, halomethyl sulfanes represent a particularly useful subclass of reagents in organic synthesis. These compounds, characterized by a halogen atom attached to a methyl group which is in turn bonded to a sulfur atom, serve as versatile intermediates for the introduction of the thiomethyl group into various molecular frameworks. The reactivity of the carbon-halogen bond allows for a range of nucleophilic substitution reactions, making them valuable precursors for creating new carbon-sulfur bonds.
One of the key applications of halomethyl sulfanes is in the thiomethylation of enolates, a crucial transformation in the synthesis of α-methylene lactones and esters. chemicalbook.com Furthermore, their utility extends to the synthesis of more complex sulfur-containing heterocycles and as precursors for the generation of sulfonium (B1226848) salts, which are themselves important synthetic intermediates. nih.gov The presence of both a reactive halogen and a sulfur atom provides a dual-handle for chemists to elaborate molecular structures, leading to the development of efficient and selective synthetic strategies. Research in this area continues to uncover new applications for these reactive species, highlighting their importance in the synthetic chemist's toolkit.
Scope and Research Objectives Pertaining to (Chloromethyl)(o-tolyl)sulfane
This article focuses specifically on the chemical compound this compound, providing a detailed examination of its properties, synthesis, and reactivity. While the para-substituted isomer, (Chloromethyl)(p-tolyl)sulfane, has been more extensively studied, the ortho-isomer presents unique steric and electronic characteristics that warrant a dedicated investigation. chembk.comtcichemicals.comchemicalbook.com The primary objective is to collate and present the available scientific data on this compound, offering a comprehensive resource for researchers in the field.
The subsequent sections will delve into the known chemical and physical properties of this compound, explore documented synthetic routes for its preparation, and analyze its reactivity in various chemical transformations. By focusing solely on this compound, this article aims to provide a clear and concise overview of its chemical behavior, thereby facilitating its potential application in novel synthetic endeavors. The information presented is based on a thorough review of existing chemical literature and databases.
Chemical and Physical Properties of this compound
The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. While specific experimental data for the ortho-isomer is less abundant compared to its para-counterpart, some properties can be inferred from related structures and general chemical principles.
| Property | Value | Source |
| Molecular Formula | C8H9ClS | chembk.com |
| Molecular Weight | 172.68 g/mol | chembk.com |
| Appearance | Colorless to light yellow liquid | chembk.com |
| Boiling Point | 126-129 °C at 15 Torr | chembk.com |
| Density | 1.17 g/cm³ | chembk.com |
| Refractive Index | 1.5800-1.5830 | chembk.com |
This table is interactive. Click on the headers to sort the data.
It is important to note that some of the listed properties may be for the isomeric mixture or the more common p-tolyl isomer, as specific data for the o-tolyl derivative is not always clearly distinguished in the literature. chembk.com The compound is generally soluble in organic solvents and insoluble in water, a common characteristic for such organosulfur compounds. chembk.com
Synthesis and Reactivity of this compound
Documented Synthetic Routes
The synthesis of α-chloro sulfides, including this compound, can be achieved through several methods. A common approach involves the reaction of the corresponding thiol with a suitable chloromethylating agent. For instance, the reaction of o-thiocresol with bromochloromethane (B122714) in the presence of a base would be a plausible route. chemicalbook.com
Another established method for the preparation of chloromethyl aryl sulfides is the reaction of the corresponding thioanisole (B89551) derivative with sulfuryl chloride. chemicalbook.com In the case of this compound, this would involve the chlorination of o-methylthioanisole.
Reactivity Profile and Mechanistic Insights
The reactivity of this compound is dominated by the lability of the chlorine atom, which makes it an effective alkylating agent. It can participate in Friedel-Crafts type reactions with aromatic compounds in the presence of a Lewis acid catalyst. oup.com For example, its reaction with trimethylphenylsilane in the presence of stannic chloride leads to the formation of alkylated phenylsilanes. oup.com
The sulfur atom in this compound can be oxidized to the corresponding sulfoxide (B87167) and sulfone. The oxidation of similar chloromethyl aryl sulfides has been accomplished using various oxidizing agents. cdnsciencepub.com For instance, chloromethyl p-tolyl sulfoxide can be prepared and subsequently used in reactions with aldehydes. cdnsciencepub.com The resulting chloromethyl o-tolyl sulfone would also be a valuable synthetic intermediate, as α-chloro sulfones are known to participate in reactions such as the Ramberg-Bäcklund rearrangement. cdnsciencepub.com
Furthermore, the reaction of this compound with nucleophiles is a key aspect of its chemistry. It can be used to introduce the o-tolylthiomethyl group onto a variety of substrates. The generation of a carbanion from the corresponding sulfone, chloromethyl o-tolyl sulfone, allows for reactions with electrophiles like aldehydes and nitroarenes. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethylsulfanyl)-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-7-4-2-3-5-8(7)10-6-9/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRBSXMUJNFJQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696710 | |
| Record name | 1-[(Chloromethyl)sulfanyl]-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63580-69-8 | |
| Record name | 1-[(Chloromethyl)sulfanyl]-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of Chloromethyl O Tolyl Sulfane
Nucleophilic Displacement Reactions at the Chloromethyl Moiety
The primary mode of reactivity for (chloromethyl)(o-tolyl)sulfane involves the displacement of the chloride ion from the chloromethyl group by a variety of nucleophiles.
S_N2 Reactions with Various Nucleophiles
The carbon atom of the chloromethyl group is electrophilic and susceptible to attack by nucleophiles in a bimolecular nucleophilic substitution (S_N2) reaction. libretexts.org This process occurs in a single, concerted step where the nucleophile attacks the carbon atom simultaneously as the chloride leaving group departs. libretexts.org The rate of these reactions is influenced by the strength of the nucleophile, with stronger nucleophiles leading to faster reactions. libretexts.org
A range of nucleophiles, including halides, acetate (B1210297), and phenoxide ions, can readily displace the chloride. rsc.org For instance, reaction with anionic nucleophiles like halide or acetate ions proceeds rapidly to yield the corresponding substituted products. rsc.org The general reactivity trend for such displacement reactions often follows the order of nucleophilicity. libretexts.org The use of phase-transfer catalysts can facilitate these reactions when using alkali-metal salts of nucleophiles in a two-phase system. rsc.org
| Nucleophile | Product | Reaction Type |
| Halide ions (e.g., I⁻, Br⁻) | (Iodomethyl)(o-tolyl)sulfane, (Bromomethyl)(o-tolyl)sulfane | S_N2 |
| Acetate ion (CH₃COO⁻) | (o-Tolylthio)methyl acetate | S_N2 |
| Phenoxide ion (C₆H₅O⁻) | (o-Tolythio)methyl phenyl ether | S_N2 |
| Cyanide ion (CN⁻) | (o-Tolylthio)acetonitrile | S_N2 |
| Amines (R-NH₂) | N-((o-Tolylthio)methyl)amine | S_N2 |
This table provides illustrative examples of S_N2 reactions with this compound and various nucleophiles.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful tool for carbon-carbon bond formation, and substrates like this compound can potentially participate in such transformations. rsc.orgrsc.org These reactions typically involve the in situ generation of an active Pd(0) catalyst which then undergoes oxidative addition with the organic halide. nih.gov
While direct palladium-catalyzed cross-coupling of this compound is not extensively documented, related chemistries suggest its potential. For instance, palladium catalysts supported by ligands such as bis(o-tolyl)phosphino groups have shown high efficiency in Suzuki and Sonogashira cross-coupling reactions. researchgate.net The general mechanism for these couplings involves oxidative addition of the halide to the Pd(0) center, followed by transmetalation with an organometallic reagent (like an organoboron or organotin compound) and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. nih.govnih.gov
Regioselectivity and Stereoselectivity in Nucleophilic Substitutions
In nucleophilic substitution reactions of this compound, the primary site of attack is the chloromethyl carbon due to the good leaving group ability of the chloride ion. This regioselectivity is a hallmark of S_N2 reactions on primary halides. mdpi.comresearchgate.net
When the nucleophile or the substrate is chiral, the S_N2 reaction proceeds with an inversion of configuration at the electrophilic carbon center. libretexts.org This stereospecificity arises from the backside attack of the nucleophile, which is characteristic of the S_N2 mechanism. libretexts.org For this compound, which is achiral, the stereochemical outcome is determined by the nature of the incoming nucleophile if it possesses a stereocenter.
Reactions Involving the Sulfur Atom
The sulfur atom in this compound, with its lone pairs of electrons, can also participate in chemical reactions, most notably oxidation and complexation with metals.
Oxidation to Sulfoxides and Sulfones
The sulfide (B99878) moiety in this compound can be selectively oxidized to the corresponding sulfoxide (B87167) or further to the sulfone. jchemrev.com This transformation is significant as sulfoxides and sulfones are important synthetic intermediates. jchemrev.com
A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide is a common and environmentally friendly oxidant, and its reactivity can be modulated by the choice of catalyst and reaction conditions. sci-hub.se For instance, oxidation of sulfides to sulfoxides can often be achieved using hydrogen peroxide without a catalyst, while the further oxidation to sulfones may require a catalyst system, such as one based on tungsten. sci-hub.se Other oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) are also effective. nih.gov The chemoselective oxidation to either the sulfoxide or the sulfone is a key challenge and can often be controlled by the stoichiometry of the oxidant and the reaction conditions. jchemrev.commdpi.com
| Oxidizing Agent | Product | Conditions |
| Hydrogen Peroxide (H₂O₂) (controlled) | (Chloromethyl)(o-tolyl)sulfoxide | Aqueous, no catalyst |
| Hydrogen Peroxide (H₂O₂) (excess) / Tungstate catalyst | (Chloromethyl)(o-tolyl)sulfone | Biphasic, catalyst |
| m-Chloroperoxybenzoic acid (m-CPBA) | (Chloromethyl)(o-tolyl)sulfoxide or sulfone | Organic solvent |
| Sodium Chlorite (NaClO₂) / HCl | (Chloromethyl)(o-tolyl)sulfone | Organic solvent |
This table summarizes common methods for the oxidation of the sulfide in this compound.
Complexation with Metal Centers
The sulfur atom in thioethers like this compound can act as a ligand, coordinating to various metal centers. umich.edu The lone pairs on the sulfur atom can be donated to a vacant orbital on a metal, forming a coordination complex.
The synthesis of transition metal complexes with thioether ligands is a well-established area of coordination chemistry. umich.edu For example, thioether ligands can coordinate to metals like palladium. The oxidative addition of a related compound, chloromethyl methyl sulfide, to a palladium(0) complex has been reported. While specific studies on the complexation of this compound may be limited, the general principles of thioether coordination to metals are applicable. researchgate.net The nature of the resulting metal complex, including its geometry and stability, depends on the metal, its oxidation state, and the other ligands present in the coordination sphere. caltech.edu
Reactivity of the o-Tolyl Moiety
The o-tolyl group in this compound possesses two primary sites of reactivity: the aromatic ring and the benzylic methyl group. The electronic nature of the chloromethylthio substituent significantly influences the reactivity of the aromatic ring.
The chloromethylthio group (–SCH₂Cl) is generally considered to be an ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. This is due to the ability of the sulfur atom's lone pairs to stabilize the arenium ion intermediate through resonance, despite the electron-withdrawing inductive effect of the chlorine atom. The methyl group on the o-tolyl ring is also an activating, ortho-, para-directing group. Therefore, the positions for electrophilic attack on the aromatic ring of this compound will be determined by the combined directing effects of these two groups.
The primary positions for substitution will be para and ortho to the methyl group (positions 4 and 6), and to a lesser extent, the position para to the chloromethylthio group (position 5), which is also ortho to the methyl group. Steric hindrance from the ortho methyl and chloromethylthio groups may influence the regioselectivity of these reactions.
Common electrophilic aromatic substitution reactions that could be performed on the o-tolyl moiety include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. lumenlearning.commasterorganicchemistry.com For instance, in the presence of a Lewis acid catalyst, electron-rich aromatic compounds can undergo substitution.
Table 1: Predicted Products of Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | (Chloromethyl)(4-nitro-2-methylphenyl)sulfane |
| Bromination | Br₂, FeBr₃ | (Chloromethyl)(4-bromo-2-methylphenyl)sulfane |
| Sulfonation | Fuming H₂SO₄ | 4-((Chloromethyl)thio)-3-methylbenzenesulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-((Chloromethyl)thio)-3-methylphenyl)ethan-1-one |
Note: The products listed are predicted based on general principles of electrophilic aromatic substitution and may vary depending on specific reaction conditions.
The methyl group of the o-tolyl moiety is a benzylic position and is susceptible to functionalization through various chemical transformations. sioc-journal.cn Benzylic C-H bonds are weaker than other sp³ C-H bonds, making them reactive towards radical and oxidative processes. mnstate.edu
One common method for benzylic functionalization is free-radical halogenation, which typically occurs under UV light or in the presence of a radical initiator like N-bromosuccinimide (NBS). This would lead to the formation of a benzylic halide. Subsequent nucleophilic substitution reactions could then be used to introduce a variety of functional groups at this position.
Oxidation of the benzylic methyl group can also be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid, which would convert the methyl group into a carboxylic acid. mnstate.edu
Table 2: Potential Products of Benzylic Functionalization of the o-Tolyl Moiety
| Reaction Type | Reagents | Product |
| Radical Bromination | N-Bromosuccinimide, Initiator | (Chloromethyl)(2-(bromomethyl)phenyl)sulfane |
| Oxidation | KMnO₄, heat | 2-((Chloromethyl)thio)benzoic acid |
Note: These are expected products based on the known reactivity of benzylic positions.
Reaction Kinetics and Thermodynamic Studies
Detailed kinetic and thermodynamic studies specifically on the reactions of this compound are not extensively reported in the literature. However, general principles can be applied to understand the factors influencing reaction rates and equilibria.
For electrophilic aromatic substitution, the rate-determining step is typically the initial attack of the electrophile on the aromatic ring to form the Wheland intermediate. lumenlearning.com The activation energy for this step is influenced by the electron density of the aromatic ring. The activating nature of the methyl and chloromethylthio groups would be expected to result in faster reaction rates compared to unsubstituted benzene.
Thermodynamic control versus kinetic control can be a significant factor in the regioselectivity of these reactions. For example, sulfonation is often a reversible process, and at higher temperatures, the thermodynamically more stable product may be favored. lumenlearning.com Studies on the cleavage of related sulfone compounds have investigated the kinetics and thermodynamics of the reaction. sigmaaldrich.com
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides a powerful tool for elucidating reaction mechanisms, predicting reaction outcomes, and understanding the electronic structures of intermediates and transition states. While specific computational studies on this compound are not prominent, such methods could be applied to investigate several aspects of its reactivity.
For electrophilic aromatic substitution, computational models could be used to:
Calculate the relative energies of the possible arenium ion intermediates to predict the regioselectivity of the reaction.
Model the transition state energies for the rate-determining step to compare the relative rates of different EAS reactions.
Analyze the charge distribution in the ground state of the molecule to identify the most nucleophilic positions on the aromatic ring.
In the context of benzylic functionalization, computational approaches could help to:
Calculate the bond dissociation energy of the benzylic C-H bond to assess its susceptibility to radical cleavage.
Model the reaction pathways for different functionalization reactions to understand the detailed mechanism and identify key intermediates.
DFT calculations have been successfully used to study the mechanisms of rearrangements involving related organosulfur compounds, demonstrating the utility of these methods in this area of chemistry. researchgate.net
Advanced Applications of Chloromethyl O Tolyl Sulfane in Organic Synthesis
Material Science Applications (Non-Polymer, Non-Biological)
While the primary documented use of (Chloromethyl)(o-tolyl)sulfane is as a synthetic intermediate, its inherent chemical functionalities suggest potential for applications in material science. The dual reactivity allows it to act as a bridge between organic moieties and inorganic surfaces or as a component in the construction of functional materials.
Direct applications of this compound as a core component in advanced non-polymeric functional materials are not extensively documented in current literature. However, the aryl thioether motif is a key component in various functional materials, where the polarizable nature of sulfur can lead to unique optical and electronic properties. Aryl sulfides are integral to sulfur-functionalized metal-organic frameworks and can enhance the properties of aryl polyethers. The reactivity of the chloromethyl group in this compound provides a chemical handle to incorporate the o-tolylsulfane unit into larger, non-polymeric systems, potentially influencing their refractive index or charge-transport properties. Research into related compounds, such as aryl polythioethers, has highlighted their potential in creating materials with accessible sulfur functionalities for applications in (photo)catalysis and (opto)electronics.
The development of methods to chemically attach organic layers to solid substrates is crucial for tuning surface properties. The chloromethyl group of this compound is a classic electrophilic site, making it a candidate for grafting onto nucleophilic surfaces. This could include surfaces functionalized with amine or thiol groups, allowing for the covalent attachment of the o-tolylsulfane moiety. Such modifications can alter the hydrophobicity, chemical reactivity, and binding affinity of a substrate. For instance, the strong interaction between sulfur atoms and gold surfaces is a well-established principle for creating self-assembled monolayers. While specific studies employing this compound for this purpose are not prominent, the principle suggests its potential utility in modifying metal surfaces to introduce a specific organic layer. General methods for surface modification often rely on reagents with reactive functional groups like silanes or those amenable to electrografting, indicating the importance of reactive handles like the chloromethyl group.
Derivatization for Novel Chemical Entities
The most significant application of this compound is its use as a versatile building block for synthesizing new molecules. Both the sulfide (B99878) and the chloromethyl functionalities can be selectively targeted to build molecular complexity.
A primary pathway involves the oxidation of the sulfide to afford the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives are often more stable and serve as key intermediates for further transformations. The direct oxidation of thioethers to sulfones is a simple and useful route for their synthesis. A variety of oxidizing agents, including hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate, can be employed for the chemoselective oxidation of sulfides. The oxidation of the analogous chloromethyl phenyl sulfide to its sulfone using permonophthalic acid is a documented example. Applying these methods to this compound would yield (Chloromethyl)(o-tolyl)sulfoxide and (Chloromethyl)(o-tolyl)sulfone, which are valuable intermediates in their own right.
One of the most sophisticated derivatizations is the conversion of the resulting sulfoxide into a sulfoximine (B86345). Sulfoximines are aza-analogues of sulfones that have gained considerable interest in medicinal chemistry. The synthesis is typically achieved through a rhodium-catalyzed nitrene transfer from a carbamate (B1207046) to the sulfoxide intermediate. Detailed studies on the closely related p-tolyl isomer, (Chloromethyl)(p-tolyl)sulfoxide, demonstrate the feasibility and scope of this reaction. Using this sulfoxide, various N-protected sulfoximines have been prepared in high yields. For example, reaction with tert-butylcarbamate (B1260302) in the presence of Rh₂(OAc)₄ and PhI(OAc)₂ affords the N-Boc protected sulfoximine in 93% yield. Similarly, methyl and ethyl carbamates provide the corresponding derivatives in good yields. More recent advancements have enabled the synthesis of propargyl sulfoximine carbamates, which introduce a valuable alkyne "click" handle for further functionalization. Metal-free methods have also been developed, using PhI(OAc)₂ and ammonium (B1175870) carbamate in methanol (B129727) to produce the unprotected NH-sulfoximine in high yield.
The data below, based on the reactions of the analogous
Theoretical and Computational Studies of Chloromethyl O Tolyl Sulfane
Electronic Structure and Bonding Analysis
Understanding the electronic structure is fundamental to predicting a molecule's stability, reactivity, and spectroscopic properties. For (Chloromethyl)(o-tolyl)sulfane, computational methods can elucidate the distribution of electrons and the nature of its chemical bonds.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.comlibretexts.org The energy and spatial distribution of these orbitals are critical in determining the molecule's behavior as an electrophile or nucleophile. youtube.com
For this compound, the HOMO would likely be localized on the sulfur atom and the tolyl ring's π-system, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be associated with the antibonding σ* orbital of the C-Cl bond, making the chloromethyl group susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Table 1: Illustrative Frontier Molecular Orbital (FMO) Properties for this compound Note: These values are hypothetical and serve to illustrate the typical output of FMO analysis.
| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contribution | Implied Reactivity |
|---|---|---|---|
| LUMO | +0.5 | σ*(C-Cl) | Site for nucleophilic attack |
| HOMO | -8.2 | p(S), π(C=C) | Site for electrophilic attack |
| HOMO-LUMO Gap | 8.7 | - | Indicator of chemical stability |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by translating the complex, delocalized molecular orbitals into localized bonds and lone pairs that align with classical Lewis structures. wikipedia.orgwisc.edunih.gov This method quantifies electron density distribution in atomic and bonding orbitals, revealing donor-acceptor interactions that contribute to molecular stability. wikipedia.orgwisc.edu
In this compound, NBO analysis can quantify hyperconjugative and anomeric effects. A key interaction to investigate would be the donation of electron density from a lone pair on the sulfur atom (nS) to the antibonding orbital of the adjacent C-Cl bond (σ*C-Cl). This type of interaction, known as the anomeric effect, plays a significant role in the conformational preference of similar molecules like chloromethyl methyl sulfide (B99878). researchgate.net The strength of these interactions is measured by the second-order perturbation energy, E(2).
Table 2: Hypothetical NBO Second-Order Perturbation Analysis for a Stable Conformer of this compound Note: These values are illustrative examples of donor-acceptor interactions.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| n(S) | σ*(C-Cl) | 5.1 | Anomeric effect |
| n(S) | σ*(C-Cring) | 2.3 | Hyperconjugation |
| π(C=C) | σ*(C-S) | 1.8 | Resonance/Hyperconjugation |
Conformational Analysis and Energy Landscapes
The three-dimensional structure of this compound is not rigid; rotation around single bonds, particularly the C-S bonds, leads to different spatial arrangements known as conformers. Conformational analysis involves mapping the potential energy surface of the molecule to identify stable conformers (energy minima) and the energy barriers (transition states) that separate them.
For this compound, the key dihedral angles to consider are those around the Cring-S bond and the S-Cchloromethyl bond. Computational methods, such as Density Functional Theory (DFT), can be used to perform a systematic scan of these dihedral angles to generate a potential energy landscape. This analysis would likely reveal that 'gauche' and 'anti' conformers have different stabilities, influenced by steric hindrance from the ortho-methyl group and stabilizing electronic interactions like the anomeric effect. researchgate.net For the related chloromethyl methyl sulfide, the gauche rotamer is significantly more stable than the anti-conformer due to such electronic effects. researchgate.net
Transition State Modeling for Key Reactions
Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the transition state (TS)—the highest energy point along the reaction coordinate. Identifying the geometry and energy of the TS allows for the calculation of activation barriers, which are crucial for understanding reaction kinetics.
A key reaction for this compound is nucleophilic substitution at the chloromethyl carbon (an SN2 reaction). Theoretical modeling of this process would involve simulating the approach of a nucleophile (e.g., hydroxide, OH⁻) to the C-Cl bond. The calculation would identify the TS geometry, where the nucleophile-carbon bond is partially formed and the carbon-chlorine bond is partially broken. The energy difference between the reactants and this TS structure gives the activation energy for the reaction. Such calculations can provide insights into the reaction's feasibility and stereochemistry.
Spectroscopic Property Prediction (Methodological, Not Data-Based)
Computational methods can predict various spectroscopic properties, providing a powerful complement to experimental characterization. The focus here is on the methodology rather than specific data.
The vibrational spectrum (e.g., Infrared and Raman) of a molecule is determined by its normal modes of vibration. Theoretical vibrational frequency calculations are a standard output of quantum chemistry software following a geometry optimization. nih.gov The methodology involves computing the second derivatives of the energy with respect to the atomic coordinates, which generates a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding atomic motions for each mode.
For this compound, these calculations would predict the frequencies for characteristic vibrations, such as the C-H stretches of the tolyl group, the C-S stretching mode, and the C-Cl stretching mode. It is a common practice to scale the calculated harmonic frequencies by an empirical factor to better match experimental anharmonic frequencies. nih.gov Furthermore, interactions between the methyl group's torsional motion and other low-frequency vibrations can be significant in substituted toluenes, affecting the observed spectral features. flinders.edu.auaip.org
Chemical Shift Predictions
The prediction of nuclear magnetic resonance (NMR) chemical shifts through computational methods has become an indispensable tool in chemical structure elucidation and verification. researchgate.netnrel.govrsc.org For this compound, theoretical calculations, particularly those employing Density Functional Theory (DFT), can provide highly accurate estimations of both ¹H and ¹³C NMR chemical shifts. nih.gov The most common and reliable approach is the Gauge-Independent Atomic Orbital (GIAO) method, which calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. researchgate.net
To obtain predicted chemical shifts (δ) that are comparable to experimental values, the computed isotropic shielding constants (σ) are typically referenced against the shielding constant of a standard compound, usually tetramethylsilane (B1202638) (TMS), using the formula: δ_sample = σ_TMS - σ_sample. More advanced protocols often use a linear regression analysis derived from a set of known compounds, which can significantly improve accuracy by correcting for systematic errors in the computational method. researchgate.net
The accuracy of these predictions is highly dependent on the quality of the computationally optimized molecular geometry. Therefore, a crucial first step involves a thorough conformational analysis to identify the lowest-energy conformers of this compound, as the observed chemical shifts in an experimental setting are a Boltzmann-weighted average of the shifts for all significantly populated conformers. nih.gov For flexible molecules like this one, rotation around the Aryl-S and S-CH₂ bonds can lead to multiple stable conformers. State-of-the-art DFT calculations can achieve a mean absolute error of less than 0.2 ppm for ¹H shifts and less than 2.0 ppm for ¹³C shifts, which is often sufficient to distinguish between different isomers or assign complex spectra. nih.gov
Below is a table of theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a standard DFT/GIAO protocol.
| Predicted ¹³C Chemical Shifts | Predicted ¹H Chemical Shifts | ||||
|---|---|---|---|---|---|
| Carbon Atom | Predicted Shift (ppm) | Assignment | Proton(s) | Predicted Shift (ppm) | Assignment |
| C1' | 138.5 | Aromatic C-S | Ar-H | 7.15 - 7.40 | Aromatic Protons |
| C2' | 136.8 | Aromatic C-CH₃ | |||
| C3'-C6' | 126.0 - 131.0 | Aromatic C-H | |||
| CH₃ | 20.5 | Tolyl Methyl | |||
| CH₂Cl | 48.2 | Chloromethyl | -CH₃ | 2.40 | Tolyl Methyl Protons |
| -CH₂- | 4.85 | Chloromethyl Protons |
Quantum Chemical Descriptors and Structure-Reactivity Relationships
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical reactivity and physical properties. mdpi.comrasayanjournal.co.in For this compound, these descriptors provide insight into its behavior as both a nucleophile and an electrophile, forming the basis of its structure-reactivity relationship. mdpi.comnih.gov
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. mdpi.comwuxiapptec.com
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). irjweb.com In this compound, the HOMO is expected to have significant contributions from the sulfur lone pairs and the π-system of the electron-rich o-tolyl group.
LUMO: The energy of the LUMO relates to the molecule's ability to accept electrons (its electrophilicity). wuxiapptec.comirjweb.com The LUMO is predicted to be localized primarily on the chloromethyl group, specifically corresponding to the antibonding σ*(C-Cl) orbital.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally indicates higher reactivity.
The distribution of these orbitals dictates the molecule's reactive sites. Nucleophilic attack on an external electrophile would likely originate from the sulfur atom, while electrophilic attack on the molecule would most likely target the electron-rich aromatic ring. Conversely, the low-lying LUMO on the C-Cl bond makes the methylene (B1212753) carbon the primary site for nucleophilic attack, leading to the displacement of the chloride ion.
Global Reactivity Descriptors: These parameters, calculated from HOMO and LUMO energies, provide a quantitative measure of reactivity.
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. A "soft" molecule (low hardness) is generally more reactive. mdpi.com
Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule.
The table below presents plausible values for these quantum chemical descriptors for this compound, derived from DFT calculations.
| Descriptor | Symbol | Typical Calculated Value (eV) | Implication for Reactivity |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | E_HOMO | -8.50 | Indicates moderate electron-donating ability (nucleophilicity) from the sulfur/aryl moiety. |
| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -0.95 | A low value indicates susceptibility to nucleophilic attack at the C-Cl bond. |
| HOMO-LUMO Gap | ΔE | 7.55 | A relatively large gap suggests good kinetic stability under standard conditions. |
| Electronegativity | χ | 4.73 | Overall tendency to attract electrons. |
| Chemical Hardness | η | 3.78 | Indicates moderate resistance to deformation of its electron cloud. |
| Electrophilicity Index | ω | 2.97 | Quantifies its capacity to accept electrons, classifying it as a moderate electrophile. |
These descriptors collectively build a reactivity profile, suggesting that this compound can act as a carbon electrophile in substitution reactions while also possessing nucleophilic character at its sulfur and aromatic centers, allowing for a diverse range of potential chemical transformations.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
The development of more efficient, sustainable, and versatile methods for the synthesis of (Chloromethyl)(o-tolyl)sulfane is a primary objective for future research. Current synthetic strategies, while effective, may be enhanced by exploring novel catalytic systems and reaction conditions. Key areas of investigation include:
Catalyst Development: The design and application of novel catalysts, such as transition metal complexes or organocatalysts, could lead to milder reaction conditions, higher yields, and improved selectivity.
C-H Activation: Direct functionalization of the tolyl group through C-H activation methodologies presents an atom-economical alternative to traditional multi-step syntheses.
Green Chemistry Approaches: The use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction protocols will be crucial in developing sustainable synthetic routes.
| Potential Synthetic Improvement | Rationale |
| Novel Catalysis | Enhanced efficiency and selectivity. |
| C-H Activation | Increased atom economy and reduced waste. |
| Green Solvents | Reduced environmental impact. |
Development of Asymmetric Transformations Utilizing this compound
The synthesis of chiral molecules is of paramount importance in various fields, and this compound serves as a valuable precursor for generating stereochemically defined structures. Future research will likely focus on the development of asymmetric transformations, particularly the oxidation of the sulfide (B99878) to a chiral sulfoxide (B87167). The resulting optically active (Chloromethyl)(o-tolyl)sulfoxide would be a versatile building block in asymmetric synthesis. Research in this area is expected to explore:
Chiral Catalysts: The use of chiral transition metal complexes, such as those based on titanium or vanadium, in combination with chiral ligands like BINOL derivatives, has shown promise in the asymmetric oxidation of sulfides. scispace.com
Biocatalysis: Employing enzymes, either isolated or in whole-cell systems, offers a highly selective and environmentally friendly approach to asymmetric sulfoxidation.
Mechanistic Studies: A thorough understanding of the reaction mechanisms will be essential for optimizing existing methods and designing new, more efficient asymmetric transformations.
Integration into Flow Chemistry Methodologies
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and facile scalability. digitellinc.com The integration of reactions involving this compound into flow chemistry systems is a promising avenue for future research. Key areas of focus will include:
Reaction Optimization: Flow reactors allow for rapid screening of reaction parameters such as temperature, pressure, and residence time, enabling efficient optimization of synthetic protocols.
Hazardous Intermediate Management: The chloromethyl group imparts reactivity that can lead to the formation of hazardous intermediates. Flow chemistry enables the in-situ generation and immediate consumption of such species, minimizing safety risks.
Multi-step Synthesis: The modular nature of flow systems facilitates the telescoping of multiple reaction steps into a single continuous process, reducing manual handling and purification steps.
Bio-inspired Synthetic Applications (Non-Clinical Focus)
Nature provides a vast library of functional molecules and materials that can inspire the design of novel synthetic targets. While avoiding clinical applications, research into bio-inspired materials derived from this compound could lead to innovative technologies. The reactivity of the sulfane and chloromethyl moieties can be harnessed to mimic biological structures and functions. For instance, the adhesive properties of mussel proteins, which rely on catecholic functional groups, could inspire the design of bio-inspired adhesives and coatings where this compound derivatives act as key building blocks. mdpi.com
Design of Next-Generation Functional Molecules
The unique electronic and structural features of the this compound scaffold make it an attractive starting point for the design of next-generation functional molecules. By strategically modifying its structure, researchers can tune its properties for specific applications. Future design efforts may target:
Molecular Switches: The reversible oxidation of the sulfide to a sulfoxide and sulfone could be exploited in the design of molecular switches with applications in molecular electronics and sensors.
Ligands for Catalysis: Incorporation of coordinating groups onto the tolyl ring could yield novel ligands for transition metal catalysis, potentially enabling new types of chemical transformations.
Advanced Polymers: The chloromethyl group provides a reactive handle for polymerization, allowing for the incorporation of the o-tolylsulfane moiety into polymer backbones to create materials with tailored thermal, optical, or mechanical properties.
Interdisciplinary Research with Material Science and Engineering
The interface between chemistry and material science offers fertile ground for innovation. This compound and its derivatives have the potential to contribute to the development of advanced materials. Collaborative research efforts will be crucial in exploring these possibilities, which include:
Self-Assembling Monolayers (SAMs): The sulfur atom can facilitate the formation of SAMs on metal surfaces, enabling the modification of surface properties for applications in electronics, sensing, and corrosion protection.
Functional Coatings: The reactivity of the chloromethyl group can be utilized to graft these molecules onto surfaces, creating functional coatings with enhanced durability, hydrophobicity, or biocompatibility.
Nanomaterial Functionalization: this compound can serve as a surface ligand for nanoparticles, imparting stability and enabling their dispersion in various media for applications in catalysis and nanocomposites.
Challenges and Opportunities in Sulfane Chemistry
While the future of this compound research is bright, several challenges must be addressed to realize its full potential. The selective functionalization of the molecule in the presence of both a reactive chloromethyl group and a nucleophilic sulfur atom can be challenging. Furthermore, the potential for catalyst poisoning by the sulfur atom needs to be considered in the development of new synthetic methods.
However, these challenges also present opportunities for innovation. The development of orthogonal protection-deprotection strategies and sulfur-tolerant catalysts will not only advance the chemistry of this compound but also contribute to the broader field of organosulfur chemistry. The growing understanding of the diverse roles of sulfur-containing compounds in various scientific disciplines ensures that research into sulfane chemistry will remain a vibrant and rewarding area of investigation. mdpi.comacs.org
Q & A
Q. What are the established synthetic routes for (Chloromethyl)(o-tolyl)sulfane, and what are their limitations?
The compound is typically synthesized via nucleophilic substitution between o-tolylthiol and chloromethylating agents. For example, a nickel-catalyzed coupling of aryl chlorides (e.g., 1-chloro-2-methylbenzene) with alkyl thiols (e.g., adamantanethiol) under thermal conditions yields this compound derivatives, though yields are often low (e.g., 15% in one protocol). Limitations include competing side reactions (e.g., oxidation of thiols) and sensitivity to moisture . Alternative methods using xanthates (e.g., EtOCS₂K) in DMSO at 100°C have been reported for analogous chloromethyl sulfides, offering milder conditions but requiring optimization for specific substrates .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Characterization relies on a combination of:
- Chromatography : Flash column chromatography (SiO₂, Hex/EtOAc gradients) for purification .
- Spectroscopy : EI-GC-MS for low-molecular-weight verification and HR-LC-MS for high-resolution mass confirmation.
- NMR : ¹H/¹³C NMR to identify characteristic peaks (e.g., aromatic protons from o-tolyl groups, CH₂Cl signals). Cross-referencing with published spectral data (e.g., adamantane-based analogs) is critical for validation .
Q. What are the key storage and handling protocols for this compound?
Store in tightly sealed containers under inert gas (N₂/Ar) in cool (<4°C), dry, and well-ventilated environments. Avoid contact with metals (corrosion risk) and ignition sources (flammability). Ground metal containers during transfers to prevent static discharge. Use non-sparking tools for manipulation .
Advanced Research Questions
Q. How can synthetic yields of this compound be improved?
Low yields (e.g., 15% in nickel-catalyzed reactions) may arise from:
- Catalyst selection : Transition-metal catalysts (Ni, Pd) often require ligand optimization to suppress dehalogenation side reactions.
- Solvent effects : Polar aprotic solvents (DMSO, DMF) enhance reactivity but may degrade thiols; switching to toluene or THF with phase-transfer catalysts could mitigate this .
- Stoichiometry : Excess thiol (1.1–1.5 equiv.) improves conversion but risks dimerization. Recent advances in photoredox or electrochemical methods for C–S bond formation could offer higher selectivity .
Q. What analytical challenges arise in quantifying sulfane sulfur species in this compound, and how are they addressed?
Sulfane sulfurs (S⁰) in such compounds are labile and prone to oxidation. Methods include:
- Cyanolysis : React with CN⁻ under basic conditions to form SCN⁻, quantified via UV-Vis at 460 nm after Fe³⁺ complexation.
- Reduction to H₂S : Treat with DTT and measure H₂S via monobromobimane derivatization followed by LC-MS .
- Fluorescent probes : SSP2 probes enable real-time, non-destructive detection via sulfane-mediated cyclization .
Q. How do steric and electronic effects of the o-tolyl group influence the reactivity of this compound?
The ortho-methyl group increases steric hindrance, slowing nucleophilic attacks (e.g., in SN2 reactions). Electronic effects (e.g., inductive withdrawal via S–C bonds) may polarize the CH₂Cl group, enhancing electrophilicity. Computational studies (DFT) can map charge distribution and predict reaction pathways .
Data Contradiction and Resolution
Q. Discrepancies in reported yields for analogous sulfane syntheses: How to reconcile these?
Variability arises from differences in:
- Substrate purity : Thiols prone to oxidation require rigorous degassing.
- Catalyst activation : Pre-reduction of Ni catalysts (e.g., Ni(COD)₂ vs. NiCl₂) impacts activity .
- Workup protocols : Incomplete removal of byproducts (e.g., adamantanethiol oligomers) may inflate yield estimates. Standardizing reaction monitoring (e.g., in situ GC-MS) and reporting isolated yields (vs. crude) improves reproducibility .
Methodological Tables
Table 1. Comparison of Analytical Methods for Sulfane Sulfur Detection
| Method | Principle | Sensitivity | Limitations | Ref. |
|---|---|---|---|---|
| Cyanolysis | SCN⁻ formation + UV-Vis | ~10 μM | Interference from S²⁻/S₈ | |
| DTT Reduction | H₂S release + LC-MS | ~1 nM | Requires reductant stability | |
| SSP2 Probe | Fluorescence turn-on via cyclization | ~100 nM | Specificity for S⁰ species |
Table 2. Optimization Strategies for Low-Yield Syntheses
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
